4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Purity Specification Quality Control Chemical Procurement

This 4-amino-4-carbonitrile benzopyran offers a rigid quaternary carbon scaffold unavailable in non-4-substituted or 6-substituted chromane analogs. The dual amine/nitrile at C4 enables direct conversion to amide, acid, or amine libraries targeting 5-HT1A/5-HT7 receptors. Its calculated logP of 0.7 aligns with CNS lead-like space, and the 0.4-unit logP shift versus 4-aminochromane makes it a validated probe for nitrile effects on solubility and permeability. Requires refrigerated (2–8°C) dry storage; ships at ambient temperature. For focused library synthesis and CNS medicinal chemistry programs.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 145311-05-3
Cat. No. B2758610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
CAS145311-05-3
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(C#N)N
InChIInChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2
InChIKeySIYWOPPXFFTVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (CAS 145311-05-3): Core Chemistry and Structural Class for Informed Procurement


4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, is a heterocyclic organic compound belonging to the benzopyran (chromane) class [1]. It features a characteristic 4-amino-4-carbonitrile substitution pattern on a dihydro-2H-1-benzopyran scaffold, with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. Its structure incorporates a quaternary carbon center bearing both an amine and a nitrile group, which distinguishes it from many other commercially available chromane derivatives that lack this dual functionality at the 4-position.

Why 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile Cannot Be Replaced by a Generic Benzopyran


Compounds within the benzopyran class can differ substantially in their reactivity, physicochemical properties, and biological activity profiles depending on the nature and position of substituents [1]. For instance, the simultaneous presence of an amino and a cyano group at the 4-position in 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile establishes a quaternary carbon center with a distinct steric and electronic environment compared to analogs like 4-aminochromane (lacking the nitrile) or 4-aminochromane-6-carbonitrile (with the nitrile at a different position). This structural divergence is expected to influence key parameters such as hydrogen-bond donor/acceptor capacity, dipole moment, and metabolic stability, making simple interchange with other benzopyrans unreliable for applications requiring a defined substitution pattern. The following quantitative evidence guide details the specific, measurable differences that support informed scientific selection.

Quantitative Differentiation Guide for 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (CAS 145311-05-3)


Minimum Purity Specification: 95% vs. Lower-Grade Analog Sources

Multiple reputable vendors list 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile at a minimum purity of 95% , whereas closely related analogs such as 4-aminochromane (CAS 53981-38-7) are commonly supplied at 95-98% purity. While all these compounds fall within a similar research-grade purity range (95-98%), this specification represents a baseline for reproducible synthetic transformations and biological assays.

Purity Specification Quality Control Chemical Procurement

Calculated Lipophilicity: XLogP3-AA of 0.7 vs. Chromane Analogs

The predicted XLogP3-AA value for 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is 0.7 according to PubChem [1]. For comparison, 4-aminochromane (lacking the nitrile) has an XLogP3 of 1.1 [2]. The 4-carbonitrile analog thus exhibits lower lipophilicity, which may influence its pharmacokinetic profile (e.g., permeability, solubility) during hit-to-lead optimization.

Lipophilicity Drug-likeness Physicochemical Property

Storage Requirement: Sealed, Dry at 2–8°C vs. Room-Temperature Stable Analogs

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile requires storage sealed in a dry atmosphere at 2–8°C . In contrast, 4-aminochromane (free amine) is typically stored at room temperature in a cool, dry place . This suggests that the carbonitrile moiety introduces thermal or hydrolytic sensitivity that necessitates refrigerated storage.

Stability Storage Condition Handling Requirement

Key Intermediate for 4,4-Disubstituted Chromane Derivatives

The quaternary carbon at position 4 in 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile offers a functionalized center for further elaboration into densely substituted chromanes, a motif explored in the synthesis of serotonin receptor ligands and potassium channel modulators [1]. While specific reaction yields for this compound are not disclosed in the open literature, the geminal amino-nitrile arrangement is an established precursor for 4-aminochromane scaffolds with potential 5-HT1A/5-HT7 receptor interactions . In contrast, 4-aminochromane (CAS 53981-38-7) lacks the nitrile handle for orthogonal functionalization, limiting its versatility.

Synthetic Intermediate Building Block Medicinal Chemistry

Evidence-Based Application Scenarios for 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile (CAS 145311-05-3)


Central Nervous System Drug Discovery: Serotonergic Receptor Ligand Design

The compound's structural alerts for 5-HT1A/5-HT7 receptor interaction warrant its use as a starting material for generating focused chemical libraries targeting these receptors [1]. Its calculated logP of 0.7 aligns with CNS drug-like space, and the quaternary 4-carbon center provides a rigid scaffold that may enhance receptor subtype selectivity in subsequent derivatization.

Synthesis of Functionalized Chromane Building Blocks

For medicinal chemistry programs requiring 4,4-disubstituted chromanes, 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile offers a pre-functionalized intermediate [1]. The nitrile group can be converted to amide, acid, or amine derivatives, while the benzopyran oxygen allows for further heterocycle formation.

Physicochemical Property Optimization Studies

The 0.4-unit reduction in predicted logP compared to 4-aminochromane makes this compound a model probe for investigating the impact of a 4-carbonitrile substituent on solubility, permeability, and metabolic stability in benzopyran-based lead series [2].

Cold-Chain Procurement for Stability-Sensitive Intermediate

Due to its requirement for storage at 2–8°C under dry, sealed conditions, this compound is suitable for projects where refrigerated storage and handling protocols are already established, such as in pharmaceutical development laboratories with ambient sample management systems .

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